Z-VDVA-(DL-Asp)-FMK

Description

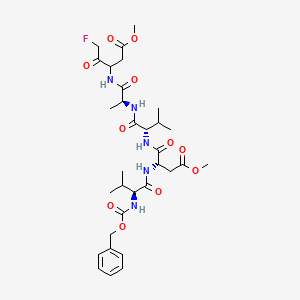

The exact mass of the compound Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone is 695.31778546 g/mol and the complexity rating of the compound is 1180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46FN5O11/c1-17(2)26(30(44)34-19(5)28(42)35-21(23(39)15-33)13-24(40)47-6)37-29(43)22(14-25(41)48-7)36-31(45)27(18(3)4)38-32(46)49-16-20-11-9-8-10-12-20/h8-12,17-19,21-22,26-27H,13-16H2,1-7H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)/t19-,21?,22-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTIWMNLIROOQF-CNKNRCHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46FN5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-VDVAD-FMK: A Technical Guide to a Specific Caspase-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide that serves as a potent and specific irreversible inhibitor of caspase-2.[1][2] Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death). Z-VDVAD-FMK's specificity for caspase-2 makes it an invaluable tool for elucidating the precise role of this initiator caspase in apoptotic signaling pathways. This technical guide provides a comprehensive overview of Z-VDVAD-FMK, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and relevant signaling pathways.

Core Target and Mechanism of Action

The primary molecular target of Z-VDVAD-FMK is caspase-2 . It functions as an irreversible inhibitor by covalently binding to the catalytic cysteine residue in the active site of the enzyme. The fluoromethylketone (FMK) group is key to this irreversible binding. While highly specific for caspase-2, at higher concentrations, Z-VDVAD-FMK has been observed to inhibit other caspases, notably the effector caspases 3 and 7.[3]

Data Presentation: Inhibitor Specificity

| Caspase Target | Inhibition | Notes |

| Caspase-2 | Potent and Specific Inhibitor | Primary target of Z-VDVAD-FMK. |

| Caspase-3 | Inhibits at higher concentrations | Cross-reactivity observed. |

| Caspase-7 | Inhibits at higher concentrations | Cross-reactivity observed. |

Researchers should empirically determine the optimal concentration of Z-VDVAD-FMK for achieving specific inhibition of caspase-2 in their experimental system.

Signaling Pathways

Caspase-2 is an initiator caspase that is activated upstream of the mitochondrial apoptotic pathway. A key activation platform for caspase-2 is the PIDDosome , a protein complex formed in response to cellular stress, such as DNA damage.

Caspase-2 Activation via the PIDDosome

The PIDDosome consists of three core components:

-

PIDD1 (p53-induced protein with a death domain)

-

RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain)

-

Pro-caspase-2

Upon cellular stress, these proteins assemble, leading to the dimerization and subsequent auto-activation of pro-caspase-2. Activated caspase-2 can then cleave downstream substrates, including Bid, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, which ultimately activates the executioner caspases.

Experimental Protocols

The following are detailed protocols for assessing caspase-2 activity and the inhibitory effect of Z-VDVAD-FMK.

Colorimetric Caspase-2 Activity Assay

This assay measures the cleavage of a colorimetric substrate, N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide (Ac-VDVAD-pNA), by active caspase-2.

Materials:

-

Cell lysate containing active caspase-2

-

Z-VDVAD-FMK

-

Ac-VDVAD-pNA substrate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Cell Lysates: Induce apoptosis in your cell line of interest to activate caspases. Prepare a control, non-induced cell lysate. Lyse the cells using a suitable lysis buffer and quantify the protein concentration.

-

Set up the Assay: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Inhibitor Treatment: To the desired wells, add Z-VDVAD-FMK to the desired final concentration. Include a vehicle control (e.g., DMSO). Incubate at 37°C for 10-30 minutes.

-

Substrate Addition: Add 5 µL of 4 mM Ac-VDVAD-pNA (final concentration 200 µM) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-2 activity.

-

Data Analysis: Compare the absorbance values of the inhibitor-treated samples to the untreated and vehicle controls to determine the extent of inhibition.

Fluorometric Caspase-2 Activity Assay

This assay is a more sensitive alternative to the colorimetric assay and uses the fluorogenic substrate VDVAD-AFC (7-amino-4-trifluoromethyl coumarin).

Materials:

-

Cell lysate containing active caspase-2

-

Z-VDVAD-FMK

-

VDVAD-AFC substrate

-

Assay Buffer (as above)

-

96-well black microplate

-

Fluorometer with excitation at 400 nm and emission at 505 nm

Procedure:

-

Prepare Cell Lysates: Follow the same procedure as for the colorimetric assay.

-

Set up the Assay: In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Inhibitor Treatment: Add Z-VDVAD-FMK to the desired final concentration and include a vehicle control. Incubate at 37°C for 10-30 minutes.

-

Substrate Addition: Add 5 µL of 1 mM VDVAD-AFC (final concentration 50 µM) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The fluorescence intensity is proportional to the amount of AFC released.

-

Data Analysis: Compare the fluorescence values of the inhibitor-treated samples to the untreated and vehicle controls.

Conclusion

Z-VDVAD-FMK is a critical research tool for dissecting the specific roles of caspase-2 in apoptosis and other cellular processes. Its high specificity and irreversible mode of action allow for precise inhibition of this initiator caspase. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Z-VDVAD-FMK in their studies. As with any inhibitor, careful dose-response experiments are recommended to ensure target specificity within the chosen experimental model.

References

The Role of Z-VDVAD-FMK in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. The caspase family of proteases plays a central role in executing the apoptotic cascade. Among these, caspase-2 has emerged as a key initiator caspase in response to certain cellular stresses. Z-VDVAD-FMK (Benzyloxycarbonyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-Fluoromethylketone) is a synthetic, cell-permeable, and irreversible inhibitor with high specificity for caspase-2. This technical guide provides an in-depth overview of the role of Z-VDVAD-FMK in the induction and inhibition of apoptosis, its mechanism of action, and its application in research. This document details the signaling pathways affected by Z-VDVAD-FMK, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its use in apoptosis research.

Introduction to Z-VDVAD-FMK and Caspase-2

Z-VDVAD-FMK is a highly specific, irreversible inhibitor of caspase-2.[1] It belongs to the family of fluoromethyl ketone (FMK)-derivatized peptide inhibitors, which act by covalently binding to the active site of the caspase. The benzyloxycarbonyl (Z) group enhances its cell permeability, allowing it to effectively target intracellular caspases.

Caspase-2 is an initiator caspase that is activated in response to various cellular stresses, including DNA damage, endoplasmic reticulum (ER) stress, and heat shock.[2][3] Its activation is a critical upstream event in a specific apoptotic signaling pathway that ultimately leads to the activation of downstream executioner caspases and cell death.[1]

Mechanism of Action

Z-VDVAD-FMK exerts its anti-apoptotic effects by specifically targeting and irreversibly inhibiting the enzymatic activity of caspase-2. The proposed mechanism involves the fluoromethylketone group forming a covalent thioether bond with the cysteine residue in the active site of caspase-2, thereby permanently inactivating the enzyme.

By inhibiting caspase-2, Z-VDVAD-FMK blocks the downstream signaling events that are dependent on its activity. A key substrate of activated caspase-2 is the pro-apoptotic Bcl-2 family member, Bid. Caspase-2-mediated cleavage of Bid into its truncated form (tBid) is a critical step in the amplification of the apoptotic signal. tBid translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol. This, in turn, activates the apoptosome and downstream executioner caspases, such as caspase-3 and -7.[1][2] Z-VDVAD-FMK, by preventing the initial activation of this cascade at the level of caspase-2, effectively attenuates or completely blocks this apoptotic pathway.[1][2] While Z-VDVAD-FMK is highly specific for caspase-2, some studies suggest it may also inhibit caspase-3 and -7 at higher concentrations.[1]

Quantitative Data on Z-VDVAD-FMK Efficacy

The effective concentration of Z-VDVAD-FMK can vary depending on the cell type, the apoptosis-inducing stimulus, and the experimental conditions. While a precise IC50 or Ki value for Z-VDVAD-FMK against purified caspase-2 is not consistently reported across the literature, its efficacy has been demonstrated in numerous cell-based assays. The following table summarizes effective concentrations and observed effects from various studies.

| Cell Line | Apoptosis Inducer | Z-VDVAD-FMK Concentration | Observed Effect | Citation |

| Human Microvascular Endothelial Cells (HMEC-1) | Thrombin | 2 µM | Greatly inhibited Rho-kinase activity | [4] |

| Jurkat T-lymphocytes | Etoposide | Not specified | Refractory to cytochrome c release | [1] |

| Bovine Brain Microvessel Endothelial Cells | Oxyhemoglobin (OxyHb) | Not specified | Significantly reduced cell detachment, caspase-2 and -3 activities, DNA ladders, and PARP cleavage | [1] |

| Wild-Type Mouse Embryonic Fibroblasts (WT MEFs) | Brefeldin A (BFA), Thapsigargin (TG) | 50 µM | Significantly resistant to ER stress-induced apoptosis | [2] |

| Various Cell Lines | Lovastatin | 100 µM | Significantly reduced Lovastatin-induced loss of DNA by 19.1 ± 8.3% | [4] |

| Jurkat cells | Doxorubicin | 100 µM | Prevented many morphological features of apoptosis | [4] |

Signaling Pathways

PIDDosome-Mediated Caspase-2 Activation

The activation of caspase-2 in response to stimuli like genotoxic stress is primarily mediated by a large protein complex known as the PIDDosome. This complex consists of three core components:

-

PIDD1 (p53-induced protein with a death domain 1): A protein that undergoes autoprocessing to generate a fragment called PIDD-CC.

-

RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that binds to PIDD-CC.

-

Pro-caspase-2: The inactive zymogen of caspase-2.

The assembly of the PIDDosome brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation through proteolytic cleavage.

Inhibition by Z-VDVAD-FMK

Z-VDVAD-FMK directly targets and inhibits the proteolytic activity of the activated caspase-2 dimer. This prevents the cleavage of Bid and the subsequent downstream events, thereby halting the apoptotic cascade initiated through this pathway.

Experimental Protocols

General Guidelines for Using Z-VDVAD-FMK

-

Reconstitution: Z-VDVAD-FMK is typically provided as a lyophilized powder and should be reconstituted in sterile DMSO to create a stock solution (e.g., 10-20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Concentration: The optimal working concentration of Z-VDVAD-FMK should be determined empirically for each cell type and experimental setup. Based on published data, a starting concentration range of 10-100 µM is recommended for cell culture experiments.[4]

-

Treatment: Z-VDVAD-FMK should be added to the cell culture medium simultaneously with or shortly before the apoptotic stimulus to ensure effective inhibition of caspase-2 activation.

Experimental Workflow for Assessing Apoptosis Inhibition

The following diagram illustrates a general workflow for investigating the inhibitory effect of Z-VDVAD-FMK on apoptosis.

Detailed Protocol: Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

-

Cells treated as described in the experimental workflow.

-

Annexin V-FITC (or other fluorochrome conjugate).

-

Propidium Iodide (PI) staining solution.

-

10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Prepare 1X Annexin V Binding Buffer: Dilute the 10X stock with distilled water.

-

Harvest Cells: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash Cells: Resuspend the cell pellet in cold PBS and centrifuge again. Carefully aspirate the supernatant.

-

Resuspend in Binding Buffer: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Stain with Annexin V: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

-

Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Stain with PI: Add 10 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.

-

Analyze by Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Interpretation of Results:

-

Annexin V-negative / PI-negative: Live cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

Detailed Protocol: Western Blot for Bid Cleavage

This protocol is for detecting the cleavage of Bid, a downstream target of caspase-2.

Materials:

-

Cell lysates from treated cells.

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against Bid.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Prepare Cell Lysates: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice.

-

Determine Protein Concentration: Use a BCA assay to quantify the protein concentration in each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Bid antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

Interpretation of Results:

-

A decrease in the band corresponding to full-length Bid and the appearance of a smaller band corresponding to tBid in the apoptosis-induced samples indicates caspase-2 activity.

-

In samples treated with Z-VDVAD-FMK, the cleavage of Bid should be significantly reduced or absent.

Conclusion

Z-VDVAD-FMK is an invaluable tool for researchers studying the specific role of caspase-2 in apoptosis. Its high specificity and irreversible mode of action allow for the precise dissection of the caspase-2-mediated apoptotic pathway. By understanding its mechanism of action and employing the appropriate experimental protocols, scientists can effectively investigate the intricate signaling networks governing programmed cell death and explore potential therapeutic strategies targeting this pathway. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of Z-VDVAD-FMK in apoptosis research.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Caspase-2 Cleavage of BID Is a Critical Apoptotic Signal Downstream of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to Peptide-FMK Caspase Inhibitors and Their Interplay with Apoptotic Pathways

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is executed by a family of cysteine-aspartic proteases known as caspases. The study of apoptosis heavily relies on specific molecular tools to dissect its intricate signaling pathways. Among the most crucial of these tools are peptide-based inhibitors that can selectively block caspase activity.

This technical guide focuses on fluoromethylketone (FMK)-derivatized peptide inhibitors, which act as irreversible covalent inhibitors of caspases. We will clarify the roles and specificities of two key inhibitors often encountered in apoptosis research: the widely-used pan-caspase inhibitor Z-VAD-FMK and the more selective Caspase-2 inhibitor, Z-VDVAD-FMK . The user's query "Z-VDVA-(DL-Asp)-FMK" appears to be a conflation of these two distinct molecules, with the "VDVA" sequence pointing specifically to the Caspase-2 recognition motif. This guide will therefore explore the broader caspase activation network and then detail the specific applications and mechanisms of both Z-VAD-FMK and Z-VDVAD-FMK.

Section 1: The Caspase Family and Core Activation Pathways

Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. They are broadly categorized into initiator caspases (Caspase-2, -8, -9, -10), which respond to apoptotic signals, and executioner caspases (Caspase-3, -6, -7), which dismantle the cell by cleaving hundreds of cellular proteins. There are three primary pathways for caspase activation.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by cellular stresses such as DNA damage, oxidative stress, or growth factor withdrawal. This leads to the permeabilization of the outer mitochondrial membrane (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex called the apoptosome. The apoptosome recruits and activates the initiator, Caspase-9, which in turn cleaves and activates the executioner Caspases-3 and -7.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This ligation induces receptor trimerization and the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active Caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid translocates to the mitochondria to trigger the intrinsic pathway, thus creating an amplification loop.

The Granzyme B Pathway

This pathway is employed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells, such as virus-infected or tumor cells. Upon forming an immunological synapse, the CTL/NK cell releases granules containing perforin and serine proteases called granzymes. Perforin creates pores in the target cell membrane, facilitating the entry of Granzyme B. Once inside, Granzyme B can directly cleave and activate executioner Caspase-3 and can also cleave Bid to tBid, engaging the mitochondrial amplification loop.

Section 2: Inhibitor Profiles: Z-VAD-FMK vs. Z-VDVAD-FMK

Peptide-FMK inhibitors are invaluable tools for studying these pathways. They are designed with a peptide sequence that mimics a caspase's preferred cleavage site, followed by a fluoromethylketone moiety. This FMK group forms an irreversible covalent bond with the cysteine in the caspase's active site, effectively inactivating the enzyme.[1][2][3] The N-terminal benzyloxycarbonyl (Z) group enhances cell permeability.[2]

Z-VAD-FMK: The Pan-Caspase Inhibitor

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a broad-spectrum, cell-permeant, and irreversible caspase inhibitor.[4][5] It is widely used to determine whether a cellular process is caspase-dependent. While highly effective against most caspases, some evidence suggests it is a weak inhibitor of Caspase-2.[6][7]

Z-VDVAD-FMK: The Caspase-2 Selective Inhibitor

Z-VDVAD-FMK (Benzyloxycarbonyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-fluoromethylketone) is a synthetic peptide specifically designed to irreversibly inhibit Caspase-2.[8][9] Its peptide sequence, VDVAD, mimics the optimal recognition site for Caspase-2. This inhibitor is used to investigate the specific roles of Caspase-2 in apoptosis, which can be distinct from those of other initiator caspases.[9][10] While it is selective for Caspase-2, it has been noted to also inhibit Caspases-3 and -7.[9]

Quantitative Inhibitor Specificity

The inhibitory potential of these compounds is typically measured by their IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. Lower values indicate higher potency.

| Inhibitor | Target Caspase(s) | Reported IC50 / Potency | Reference(s) |

| Z-VAD-FMK | Pan-Caspase | Inhibits Caspases-1, -3, -4, -5, -6, -7, -8, -9, -10 at low-mid nanomolar concentrations. | [6][11] |

| Caspase-2 | Weakly inhibits or does not inhibit. | [6][7] | |

| Z-VDVAD-FMK | Caspase-2 | Potent and specific inhibitor. | [8][9][10] |

| Caspase-3, -7 | Also shows inhibitory activity. | [9] |

Note: Reported IC50 values can vary significantly between studies depending on the assay conditions, enzyme source, and substrate used.

Section 3: The Unique Role of Caspase-2

Caspase-2 is the most evolutionarily conserved caspase, yet its precise role has been enigmatic. It is considered an initiator caspase that can be activated by various forms of cellular stress, particularly DNA damage. A key activation platform for Caspase-2 is the PIDDosome , a large complex formed by the proteins PIDD1 (p53-inducible protein with a death domain) and RAIDD. Upon a stress signal, these proteins assemble and recruit pro-caspase-2, facilitating its dimerization and auto-activation. Once active, Caspase-2's primary pro-apoptotic role is to cleave Bid, linking stress signals directly to the mitochondrial pathway.[9]

Section 4: Key Experimental Protocols

Investigating caspase activation and its inhibition requires robust and reproducible experimental methods. Below are detailed protocols for common assays.

Fluorometric Caspase Activity Assay

This assay measures the enzymatic activity of a specific caspase in cell lysates using a synthetic peptide substrate conjugated to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin). Cleavage of the substrate by an active caspase releases the fluorophore, which can be quantified.

Methodology:

-

Cell Treatment: Culture cells to the desired confluence and treat with an apoptosis-inducing agent. For inhibitor studies, pre-incubate a parallel set of cells with the desired concentration of Z-VAD-FMK or Z-VDVAD-FMK (typically 10-100 µM) for 1-2 hours before adding the apoptotic stimulus.

-

Cell Lysis: Harvest cells (including supernatant for suspension cells) and centrifuge at 500 x g for 5 minutes at 4°C. Wash the pellet with ice-cold PBS. Resuspend the pellet in a chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) and incubate on ice for 15 minutes.

-

Lysate Preparation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet insoluble debris. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Enzymatic Reaction: In a black 96-well plate, add 50-100 µg of protein lysate per well. Add an equal volume of 2x reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT).

-

Substrate Addition: To initiate the reaction, add the caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3, Ac-VDVAD-AMC for Caspase-2) to a final concentration of 50 µM.

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence kinetically (e.g., every 5 minutes for 1-2 hours) or as an endpoint reading. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

-

Data Analysis: Calculate the rate of AMC release (change in fluorescence units per minute per mg of protein). Compare the activity in treated samples to untreated controls.

Western Blot Analysis of Caspase Cleavage

Western blotting allows for the visualization of caspase processing (cleavage) from the inactive pro-caspase form to the smaller, active subunits. It can also be used to detect the cleavage of key caspase substrates, such as PARP-1.

Methodology:

-

Sample Preparation: Treat and harvest cells as described in step 4.1.1. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-cleaved Caspase-3, anti-Caspase-2, or anti-PARP) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Look for the appearance of cleaved fragments or the disappearance of the full-length protein.

Immunofluorescence Staining for Active Caspases

This technique allows for the visualization of active caspases within individual cells, preserving spatial context and cellular morphology.

Methodology:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a culture dish. Treat as required.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for an active caspase conformation (e.g., cleaved Caspase-3) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBST.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining (Optional): A nuclear counterstain like DAPI can be added to visualize cell nuclei.

-

Mounting and Imaging: Wash a final time with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

The study of caspase-mediated apoptosis is critically dependent on the use of specific inhibitors to probe its complex pathways. Z-VAD-FMK serves as an essential tool to establish the general involvement of caspases, while more selective inhibitors like Z-VDVAD-FMK allow researchers to dissect the specific contributions of individual caspases, such as the unique initiator Caspase-2. A thorough understanding of the mechanisms of these inhibitors, combined with robust experimental protocols, empowers researchers to accurately map the signaling cascades that govern programmed cell death, paving the way for new therapeutic strategies in diseases ranging from cancer to neurodegeneration.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Caspase-2 Inhibitor Z-VDVAD-FMK (FMK003) by R&D Systems, Part of Bio-Techne [bio-techne.com]

- 3. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]

- 4. Caspase Inhibitor Z-VAD-FMK [promega.jp]

- 5. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 6. invivogen.com [invivogen.com]

- 7. selleckchem.com [selleckchem.com]

- 8. creative-enzymes.com [creative-enzymes.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Z-VDVAD-FMK: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the caspase-2 inhibitor, Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone), for research applications. This document details its mechanism of action, selectivity, and practical applications, and provides detailed experimental protocols for its use in the laboratory.

Core Concepts: Mechanism of Action and Selectivity

Z-VDVAD-FMK is a synthetic, cell-permeable peptide that acts as an irreversible inhibitor of caspase-2.[1] Its inhibitory activity is conferred by the fluoromethylketone (FMK) group, which forms a covalent bond with the cysteine residue in the active site of the caspase.[2] The benzyloxycarbonyl (Z) group enhances the cell permeability of the compound, allowing it to effectively target intracellular caspases.[2]

While Z-VDVAD-FMK is primarily recognized as a caspase-2 inhibitor, it is important for researchers to be aware of its potential cross-reactivity with other caspases. Notably, studies have shown that Z-VDVAD-FMK can also inhibit caspase-3 and caspase-7.[1] This contrasts with the broader activity of the well-known pan-caspase inhibitor, Z-VAD-FMK, which inhibits a wider range of caspases.[3]

Data Presentation: Inhibitor Specificity

| Inhibitor | Primary Target | Other Known Targets | General Activity Profile |

| Z-VDVAD-FMK | Caspase-2 | Caspase-3, Caspase-7[1] | A specific inhibitor of caspase-2 with known cross-reactivity.[1][4] |

| Z-VAD-FMK | Multiple Caspases | Caspase-1, -3, -4, -5, -6, -7, -8, -9, -10[3] | A broad-spectrum or pan-caspase inhibitor.[3] |

Signaling Pathways

Z-VDVAD-FMK is a valuable tool for dissecting the roles of caspase-2 in cellular signaling pathways, particularly in the context of apoptosis. Caspase-2 is considered an initiator caspase, and its activation is often associated with cellular stress signals, such as DNA damage.[2] One of the key activation platforms for caspase-2 is the PIDDosome, a protein complex composed of PIDD (p53-induced protein with a death domain), RAIDD (RIP-associated ICH-1/CED-3-homologous protein with a death domain), and pro-caspase-2.[5] Upon activation, caspase-2 can cleave and activate downstream effector caspases, as well as other substrates like BID (BH3 interacting-domain death agonist), leading to mitochondrial outer membrane permeabilization and the amplification of the apoptotic signal.[2]

Caption: Caspase-2 signaling pathway and the inhibitory action of Z-VDVAD-FMK.

Experimental Protocols

Preparation of Z-VDVAD-FMK Stock Solution

Materials:

-

Z-VDVAD-FMK powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Allow the Z-VDVAD-FMK powder to equilibrate to room temperature before opening the vial.

-

Prepare a stock solution of 10-20 mM by dissolving the Z-VDVAD-FMK powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution from 1 mg of Z-VDVAD-FMK (Molecular Weight: ~695.7 g/mol ), add approximately 144 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

General Protocol for Inhibition of Caspase-2 in Cell Culture

Materials:

-

Cells of interest cultured in appropriate media

-

Z-VDVAD-FMK stock solution (10-20 mM in DMSO)

-

Apoptosis-inducing agent (e.g., etoposide, staurosporine)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates and incubator

Procedure:

-

Seed the cells at an appropriate density in a cell culture plate and allow them to adhere or reach the desired confluency.

-

Prepare the working concentration of Z-VDVAD-FMK by diluting the stock solution in fresh cell culture medium. A typical working concentration ranges from 2 µM to 100 µM.[4] The optimal concentration should be determined empirically for each cell line and experimental condition.

-

Pre-treat the cells with the Z-VDVAD-FMK-containing medium for 1-2 hours in a cell culture incubator. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.

-

Induce apoptosis by adding the chosen stimulus to the cell culture medium.

-

Incubate the cells for the desired time period to allow for apoptosis induction.

-

Harvest the cells for downstream analysis (e.g., caspase activity assay, Western blotting, flow cytometry).

Caption: General experimental workflow for using Z-VDVAD-FMK in cell culture.

Fluorometric Caspase-2 Activity Assay

This protocol is adapted from commercially available caspase-2 activity assay kits.

Materials:

-

Cell lysate from control and Z-VDVAD-FMK-treated cells

-

Caspase-2 substrate (e.g., Ac-VDVAD-AFC or Ac-VDVAD-pNA)

-

Assay buffer (typically provided in commercial kits)

-

96-well microplate (black for fluorescent assays)

-

Fluorometric microplate reader

Procedure:

-

Prepare cell lysates from both control and Z-VDVAD-FMK-treated cells according to the manufacturer's protocol of the chosen lysis buffer.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add 50 µg of protein from each cell lysate to individual wells.

-

Add assay buffer to each well to a final volume of 50 µL.

-

Add 5 µL of the caspase-2 substrate (e.g., 1 mM Ac-VDVAD-AFC) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Compare the fluorescence intensity of the Z-VDVAD-FMK-treated samples to the control samples to determine the extent of caspase-2 inhibition.

Western Blot Analysis of Caspase-2 Activation and BID Cleavage

Materials:

-

Cell lysates from control and Z-VDVAD-FMK-treated cells

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against pro-caspase-2, cleaved caspase-2, and BID

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentrations as described in the previous protocol.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pro-caspase-2, cleaved caspase-2, or BID overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to assess the effect of Z-VDVAD-FMK on caspase-2 activation (disappearance of pro-caspase-2 and appearance of cleaved fragments) and BID cleavage (disappearance of full-length BID).

Caption: Western blot workflow to assess Z-VDVAD-FMK's effect on caspase-2 and BID.

References

Understanding the Function of Caspase-2 with Z-VDVAD-FMK: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-2, the most evolutionarily conserved of the mammalian caspases, occupies a unique and complex position in cellular signaling, implicated in apoptosis, cell cycle regulation, and the DNA damage response. Its precise function as either an initiator or an effector caspase remains a subject of investigation, often appearing to have roles in both capacities depending on the cellular context and stimulus. The peptide inhibitor Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a key chemical tool utilized to probe the functions of caspase-2. This guide provides an in-depth overview of caspase-2, its activation pathways, and the use of Z-VDVAD-FMK as an inhibitor, complete with experimental protocols and data presentation to aid researchers in their investigations.

The Enigmatic Role of Caspase-2

Caspase-2 is a cysteine-aspartic protease that, like other initiator caspases (e.g., caspase-8 and -9), possesses a long N-terminal pro-domain containing a caspase activation and recruitment domain (CARD). This structure allows it to be recruited to large protein complexes for activation.[1][2] Unlike other initiator caspases, however, caspase-2 does not efficiently process and activate downstream effector caspases like caspase-3 or -7 directly.[3] Instead, its pro-apoptotic functions are often mediated through the cleavage of other key substrates, linking it to the intrinsic mitochondrial pathway of apoptosis.

Beyond apoptosis, caspase-2 has been shown to play a role in maintaining genomic stability and can influence cell cycle progression, potentially acting as a tumor suppressor.[4][5]

Activation of Caspase-2: The PIDDosome and Beyond

The best-characterized activation platform for caspase-2 is the PIDDosome .[6] This high molecular weight complex assembles in response to cellular stresses, such as DNA damage. The core components of the PIDDosome are:

-

PIDD1 (p53-inducible death domain-containing protein 1): A protein induced by the tumor suppressor p53 that acts as a scaffold.[7]

-

RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that bridges PIDD1 and pro-caspase-2.[2]

The assembly of the PIDDosome facilitates the dimerization of pro-caspase-2 molecules, leading to their autocatalytic cleavage and activation.[8] Activated caspase-2 is then able to cleave its downstream substrates.

Z-VDVAD-FMK: A Tool to Interrogate Caspase-2 Function

Z-VDVAD-FMK is a cell-permeable, irreversible inhibitor designed to target caspase-2.[2][9] The peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) mimics the preferred cleavage site of caspase-2. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.[2]

Specificity and Efficacy of Z-VDVAD-FMK

While Z-VDVAD-FMK is widely used as a caspase-2 specific inhibitor, it is important to note that comprehensive, publicly available quantitative data on its IC50 or Ki values against a full panel of caspases is limited. Some evidence suggests that it may also inhibit other caspases, such as caspase-3 and -7, albeit potentially at higher concentrations. For comparison, the well-characterized pan-caspase inhibitor, Z-VAD-FMK, broadly inhibits multiple caspases.

Table 1: Inhibitor Specificity Data

| Inhibitor | Target(s) | IC50 / Ki Values | Notes |

| Z-VDVAD-FMK | Primarily Caspase-2 | Specific IC50/Ki values against a full caspase panel are not readily available in the cited literature. | Often referred to as a "specific" or "selective" caspase-2 inhibitor. Some reports suggest potential cross-reactivity with caspase-3 and -7. |

| Z-VAD-FMK | Pan-caspase inhibitor | IC50 = 0.0015 - 5.8 mM for various caspases.[8] | A broad-spectrum inhibitor used as a general control for caspase-dependent apoptosis.[4][8] |

Key Signaling Pathways Involving Caspase-2

Caspase-2 in DNA Damage-Induced Apoptosis

In response to genotoxic stress, p53 can be activated, leading to the transcription of PIDD1 and the assembly of the PIDDosome. This activates caspase-2, which can then cleave the BH3-only protein Bid. The truncated Bid (tBid) translocates to the mitochondria, promoting mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the apoptosome and effector caspases.

Caption: Caspase-2 activation via the PIDDosome in response to DNA damage.

Caspase-2 in Cell Cycle Control via the MDM2-p53 Axis

Caspase-2 has also been implicated in a feedback loop involving the key tumor suppressor p53 and its negative regulator, MDM2. Upon certain cellular stresses, activated caspase-2 can cleave MDM2. This cleavage separates the p53-binding domain of MDM2 from its RING finger domain, which is responsible for ubiquitinating p53 and targeting it for degradation. The resulting N-terminally truncated MDM2 can still bind to p53 but can no longer mediate its degradation, leading to p53 stabilization and accumulation, which in turn can promote cell cycle arrest.

Caption: Caspase-2-mediated regulation of p53 stability through MDM2 cleavage.

Experimental Protocols

In Vitro Caspase-2 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-2 activity in cell lysates using a fluorogenic substrate, VDVAD-AFC.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., etoposide, staurosporine)

-

Z-VDVAD-FMK (for inhibitor control)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - DTT should be added fresh)

-

Caspase-2 substrate: VDVAD-AFC (7-amino-4-trifluoromethylcoumarin), 1 mM stock in DMSO

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density.

-

Treat cells with the desired apoptosis-inducing agent for the determined time. Include an untreated control group.

-

For an inhibitor control, pre-incubate a set of cells with Z-VDVAD-FMK (e.g., 20-50 µM) for 1-2 hours before adding the apoptotic stimulus.

-

-

Cell Lysis:

-

Harvest cells (for adherent cells, scrape or trypsinize) and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 106 cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

-

Assay Reaction:

-

Add 50 µL of cell lysate to each well of the 96-well plate.

-

Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well.

-

Add 5 µL of 1 mM VDVAD-AFC substrate to each well (final concentration: 50 µM).

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader (Ex: 400 nm, Em: 505 nm).

-

Caption: Workflow for in vitro fluorometric caspase-2 activity assay.

Cellular Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantitative assessment of apoptosis and necrosis in a cell population, using Z-VDVAD-FMK to determine the contribution of caspase activity.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Z-VDVAD-FMK

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed 1-5 x 105 cells per well in a multi-well plate.

-

Pre-treat cells with Z-VDVAD-FMK (e.g., 20-50 µM) or vehicle control for 1-2 hours.

-

Induce apoptosis with the chosen agent for the desired time.

-

-

Cell Staining:

-

Harvest cells (including any floating cells in the supernatant) and pellet by centrifugation.

-

Wash cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

-

Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and treated/untreated controls.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells (or cells with compromised membrane integrity)

A reduction in the percentage of apoptotic cells in the Z-VDVAD-FMK treated group compared to the stimulus-only group indicates a caspase-2 dependent apoptotic pathway.

Conclusion

Caspase-2 remains a fascinating and complex enzyme with roles that extend beyond simple apoptosis initiation. Its involvement in the DNA damage response and cell cycle control highlights its importance in maintaining cellular homeostasis. The inhibitor Z-VDVAD-FMK is an invaluable tool for dissecting the specific contributions of caspase-2 to these diverse cellular processes. Careful experimental design, including appropriate controls and an awareness of the inhibitor's potential for off-target effects, is crucial for obtaining clear and interpretable results. This guide provides a foundational framework for researchers to design and execute experiments aimed at further unraveling the multifaceted functions of caspase-2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. proteaseinhibitorcocktail.com [proteaseinhibitorcocktail.com]

- 4. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

- 5. 5-Phenylselenyl- and 5-methylselenyl-methyl-2'-deoxyuridine induce oxidative stress, DNA damage, and caspase-2-dependent apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 9. scbt.com [scbt.com]

Z-VDVA-(DL-Asp)-FMK: A Technical Guide for the Study of Initiator Caspases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Z-VDVA-(DL-Asp)-FMK (commonly abbreviated as Z-VDVAD-FMK) as a tool for investigating the function of initiator caspases, with a particular focus on caspase-2. This document provides a comprehensive overview of its mechanism of action, specificity, and practical application in experimental settings.

Introduction to Initiator Caspases and the Role of Caspase-2

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis, or programmed cell death. They are broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, and -10) and executioner caspases (e.g., caspase-3, -6, and -7). Initiator caspases are activated in response to pro-apoptotic signals and are responsible for activating the downstream executioner caspases, which then dismantle the cell by cleaving a host of cellular substrates.

Caspase-2 holds a unique and somewhat enigmatic position among the initiator caspases. It is the most evolutionarily conserved caspase and has been implicated in apoptotic pathways initiated by various stimuli, including DNA damage, growth factor deprivation, and oxidative stress. Unlike other initiator caspases that often directly process and activate executioner caspases, caspase-2 primarily acts upstream of the mitochondria. Its activation can lead to the cleavage of Bid (BH3 interacting-domain death agonist), which in turn promotes mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the apoptosome and caspase-9.

Z-VDVAD-FMK: A Tool for Caspase-2 Research

Z-VDVAD-FMK is a synthetic, cell-permeable peptide inhibitor designed to target caspases. The "Z" represents a benzyloxycarbonyl group, which enhances cell permeability. "VDVAD" is a pentapeptide sequence that mimics the preferred cleavage site of caspase-2. The fluoromethylketone (FMK) group at the C-terminus forms an irreversible covalent bond with the cysteine residue in the active site of the caspase, thereby inactivating the enzyme.

Mechanism of Action

Z-VDVAD-FMK functions as an irreversible inhibitor of caspases. Its specificity is primarily determined by the VDVAD peptide sequence, which is recognized by the substrate-binding pocket of caspase-2. Upon binding, the FMK moiety reacts with the catalytic cysteine residue, forming a stable thioether linkage. This covalent modification permanently inactivates the enzyme, preventing it from cleaving its natural substrates and propagating the apoptotic signal.

Data Presentation: Specificity of Z-VDVAD-FMK

While Z-VDVAD-FMK is widely cited as a specific inhibitor of caspase-2, comprehensive, directly comparable IC50 values across all caspases are not consistently reported in the literature. The VDVAD sequence is based on the optimal substrate recognition motif for caspase-2. However, some studies suggest that it may also inhibit other caspases, particularly at higher concentrations. Researchers should, therefore, include appropriate controls to validate the specificity of its effects in their experimental system.

Below is a summary of the inhibitory characteristics of Z-VDVAD-FMK based on available information.

| Caspase Target | Inhibitory Activity | Notes |

| Caspase-2 | Primary Target | The VDVAD sequence is designed to mimic the optimal cleavage site for caspase-2. |

| Caspase-3 | Potential off-target inhibition | Some sources indicate that Z-VDVAD-FMK can also inhibit caspase-3.[1] |

| Caspase-7 | Potential off-target inhibition | Some sources indicate that Z-VDVAD-FMK can also inhibit caspase-7.[1] |

| Other Caspases | Lower or uncharacterized | The inhibitory activity against other initiator and executioner caspases is less well-documented. |

Note: The lack of a comprehensive, standardized dataset of IC50 values necessitates careful experimental design, including the use of multiple controls, to confirm the specific role of caspase-2 inhibition in observed phenotypes.

Signaling Pathways Involving Caspase-2

Caspase-2 is activated through proximity-induced dimerization, often facilitated by large protein complexes known as activation platforms. A key platform for caspase-2 activation, particularly in response to DNA damage, is the PIDDosome.

The PIDDosome-Mediated Caspase-2 Activation Pathway

The PIDDosome is a multi-protein complex that assembles in response to cellular stress, such as genotoxic damage. Its core components are:

-

PIDD1 (p53-induced protein with a death domain): A stress-induced sensor protein.

-

RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain): An adaptor protein that bridges PIDD1 and procaspase-2.

-

Procaspase-2: The inactive zymogen of caspase-2.

Upon DNA damage, PIDD1 is activated and recruits RAIDD. RAIDD, in turn, recruits procaspase-2 through interactions between their respective caspase recruitment domains (CARDs). This induced proximity facilitates the dimerization and auto-activation of caspase-2.

Experimental Protocols

This section provides a detailed protocol for a key experiment utilizing Z-VDVAD-FMK to investigate the role of caspase-2 in etoposide-induced apoptosis in a human cell line.

Investigating the Role of Caspase-2 in Etoposide-Induced Apoptosis

This experiment aims to determine if caspase-2 is a critical mediator of apoptosis induced by the topoisomerase II inhibitor, etoposide. The protocol involves treating cells with etoposide in the presence or absence of Z-VDVAD-FMK and assessing downstream apoptotic events, such as the cleavage of Bid.

Materials:

-

Human cancer cell line (e.g., Jurkat or A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Etoposide stock solution (in DMSO)

-

Z-VDVAD-FMK (in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-Caspase-2

-

Rabbit anti-Bid

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight.

-

Prepare working solutions of etoposide and Z-VDVAD-FMK in complete culture medium. A typical final concentration for etoposide is 25-50 µM, and for Z-VDVAD-FMK is 20-50 µM.

-

Pre-treat the designated wells with Z-VDVAD-FMK or vehicle (DMSO) for 1-2 hours.

-

Add etoposide to the appropriate wells. Include the following experimental groups:

-

Untreated control

-

Vehicle (DMSO) control

-

Etoposide alone

-

Z-VDVAD-FMK alone

-

Etoposide + Z-VDVAD-FMK

-

-

Incubate the cells for the desired time period (e.g., 24-48 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at high speed to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-caspase-2, anti-Bid, and anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Expected Results:

-

Etoposide alone: A decrease in the band corresponding to full-length procaspase-2 and the appearance of cleaved caspase-2 fragments. A decrease in the band for full-length Bid and the appearance of the truncated Bid (tBid) fragment.

-

Etoposide + Z-VDVAD-FMK: Inhibition of the cleavage of procaspase-2 and a significant reduction in the cleavage of Bid compared to etoposide treatment alone.

-

Controls: No significant cleavage of caspase-2 or Bid should be observed in the untreated, vehicle, or Z-VDVAD-FMK alone groups.

Conclusion

Z-VDVAD-FMK is a valuable chemical tool for dissecting the role of the initiator caspase-2 in apoptotic signaling pathways. Its peptide sequence is designed for specific recognition by caspase-2, and its irreversible mechanism of action makes it an effective inhibitor for in vitro and cell-based assays. While questions about its absolute specificity remain, careful experimental design and the use of appropriate controls can enable researchers to confidently probe the functions of caspase-2 in various cellular contexts. This guide provides a foundational understanding and practical protocols to facilitate the use of Z-VDVAD-FMK in advancing our knowledge of apoptosis and the intricate roles of initiator caspases.

References

An In-depth Technical Guide to the Cell Permeability of Z-VDVAD-FMK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability, mechanism of action, and experimental considerations for the caspase-2 inhibitor, Z-VDVAD-FMK. This information is intended to support research and drug development efforts involving the modulation of apoptotic pathways.

Core Concepts: Understanding Z-VDVAD-FMK

Z-VDVAD-FMK is a synthetic, cell-permeable peptide that acts as a specific and irreversible inhibitor of caspase-2.[1][2][3][4] Its full chemical name is benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone.[4] The key structural features that contribute to its function and cell permeability include:

-

Peptide Sequence (VDVAD): This sequence is recognized by caspase-2, providing specificity.

-

N-terminal Benzyloxycarbonyl (Z) group: This modification enhances the hydrophobicity of the peptide, which is a common strategy to improve cell membrane penetration.[2]

-

O-methylated Aspartic Acid Residues: The aspartic acid residues in the peptide sequence are O-methylated. This modification neutralizes the negative charge of the carboxylic acid side chains, which significantly enhances the compound's stability and ability to cross the cell membrane.[5][6][7]

-

C-terminal Fluoromethylketone (FMK) group: This reactive group forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.[2][8]

By irreversibly binding to caspase-2, Z-VDVAD-FMK effectively blocks its proteolytic activity, thereby inhibiting downstream events in specific apoptotic signaling pathways.[1][4][9] While it is a potent inhibitor of caspase-2, it has also been reported to inhibit caspases 3 and 7.[4]

Quantitative Data on Biological Activity

| Cell Line | Stimulus | Z-VDVAD-FMK Concentration | Observed Effect |

| HMEC-1 | Thrombin | 2 µM | Greatly inhibits Rho-kinase (ROCK-II) activity.[1] |

| Jurkat T-lymphocytes | Etoposide | Not specified | Attenuates cytochrome c release and other apoptotic manifestations.[4] |

| Bovine brain microvessel endothelial cells | Oxyhemoglobin (OxyHb) | Not specified | Significantly reduced cell detachment, caspase-2 and -3 activities, DNA ladders, and PARP cleavage.[4] |

| Various cell types | Lovastatin | 100 µM | Significantly reduces Lovastatin-induced loss of DNA by 19.1±8.3% and reduces apoptosis.[1] |

Signaling Pathways Involving Z-VDVAD-FMK

Z-VDVAD-FMK primarily interferes with apoptotic pathways where caspase-2 acts as an initiator caspase. One such pathway involves the cellular response to DNA damage. In this context, caspase-2 can be activated upstream of the mitochondria, leading to the release of cytochrome c and the subsequent activation of executioner caspases like caspase-3.

Experimental Protocols for Assessing Cell Permeability

While a specific, published protocol for quantifying the cell permeability of Z-VDVAD-FMK is not available, established methods such as the Caco-2 permeability assay can be readily adapted for this purpose. This assay is considered a gold standard for predicting in vivo drug absorption.[10]

Objective: To determine the apparent permeability coefficient (Papp) of Z-VDVAD-FMK across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS)

-

Z-VDVAD-FMK

-

High permeability control (e.g., caffeine)

-

Low permeability control (e.g., mannitol)

-

Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

-

Cell Seeding and Differentiation:

-

Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assay (Apical to Basolateral):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Equilibrate the cells in HBSS for 30 minutes at 37°C.[11]

-

Prepare the dosing solution of Z-VDVAD-FMK and control compounds in HBSS.

-

Remove the equilibration buffer from the apical (donor) and basolateral (receiver) chambers.

-

Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.[11]

-

Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]

-

At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

-

-

Sample Analysis:

-

Determine the concentration of Z-VDVAD-FMK in the collected samples using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the rate of permeation of the compound across the cells.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the compound in the donor chamber.[11]

-

-

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. creative-enzymes.com [creative-enzymes.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 6. A selective and rapid cell-permeable inhibitor of human caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. invivogen.com [invivogen.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Z-VDVAD-FMK in Caspase-2 Inhibition

Introduction

Caspase-2, the most evolutionarily conserved member of the caspase family, plays a multifaceted role in cellular processes beyond its initial characterization in apoptosis.[1][2] It functions as an initiator caspase, responding to various cellular stressors like DNA damage, endoplasmic reticulum (ER) stress, and metabolic imbalance.[3] Activation of caspase-2 is a tightly regulated process, often mediated by the formation of a large protein complex called the PIDDosome, which includes the proteins PIDD1 and RAIDD.[4][5] This complex facilitates the dimerization and subsequent auto-activation of pro-caspase-2.[2][4] Once active, caspase-2 can cleave substrates such as Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and initiating the downstream executioner caspase cascade.[4][6][7] It is also implicated in non-apoptotic functions, including cell cycle regulation, tumor suppression, and DNA repair.[1][6][7]

Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a specific, cell-permeable, and irreversible inhibitor of caspase-2.[8][9][10] The fluoromethylketone (FMK) group allows the peptide to form a covalent bond with the active site of the caspase, thereby irreversibly inactivating the enzyme.[10][11] This makes Z-VDVAD-FMK a critical tool for researchers studying the specific roles of caspase-2 in various signaling pathways. While it is highly specific for caspase-2, it has been noted to inhibit caspases 3 and 7 at higher concentrations.[9]

Application Notes

Reagent Preparation and Storage

-

Reconstitution: Z-VDVAD-FMK is typically supplied as a lyophilized powder. It should be reconstituted in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, commonly at 10 mM or 20 mM.[12][13] For example, to create a 20 mM stock solution from 1 mg of Z-VDVAD-FMK (MW: 695.73 g/mol ), dissolve it in approximately 71.9 µL of DMSO.[8]

-

Storage:

-

Working Solution: Immediately before use, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to 1.0%, as higher concentrations can be cytotoxic.[15][16] It is recommended to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[15]

Experimental Guidelines

-

Working Concentration: The optimal working concentration of Z-VDVAD-FMK is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment.[14][16] A dose-response experiment is strongly recommended to determine the most effective concentration for a specific model system. Concentrations ranging from 2 µM to 100 µM have been reported in the literature.[8]

-

Incubation Time: For maximal effect, Z-VDVAD-FMK should be added to the cell culture prior to the induction of apoptosis to allow for cell permeability and target engagement.[14] A pre-incubation period of 30 to 120 minutes is generally recommended.[14][15]

Data Presentation

Table 1: Examples of Z-VDVAD-FMK Working Concentrations in Cell Culture

| Cell Line | Apoptotic Stimulus | Z-VDVAD-FMK Concentration | Incubation Time | Observed Effect | Reference |

| HMEC-1 | Thrombin | 2 µM | Not specified | Greatly inhibited Rho-kinase activity | [8] |

| Jurkat | Doxorubicin (1 µM) | 100 µM | 22 hours | Prevented nuclear apoptosis | [8] |

| Various | General Apoptosis | 20 µM | Concurrent with stimulus | Suggested concentration for Jurkat cells | [17] |

| Various | General Apoptosis | 50 nM to 100 µM | Typically at the start of culture | Effective range depending on cell type/stimulus | [16] |

| Bovine Brain Endothelial Cells | Oxyhemoglobin | Not specified | Not specified | Significantly reduced cell detachment and caspase-2/-3 activities | [9] |

Visualizations

Caspase-2 Activation and Downstream Signaling

Caption: Caspase-2 activation pathway and point of inhibition by Z-VDVAD-FMK.

Experimental Workflow

Caption: General experimental workflow for studying caspase-2 inhibition.

Experimental Protocols

Protocol 1: General Procedure for Caspase-2 Inhibition in Adherent Cells

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%) overnight.

-

Inhibitor Preparation: Thaw an aliquot of the Z-VDVAD-FMK stock solution (e.g., 10 mM in DMSO) and the DMSO vehicle control immediately before use.

-

Pre-treatment: Dilute the Z-VDVAD-FMK stock solution and DMSO in fresh, pre-warmed culture medium to the desired final concentration (e.g., 20 µM). Remove the old medium from the cells and replace it with the medium containing the inhibitor or the DMSO vehicle control.

-

Incubation: Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator to allow the inhibitor to permeate the cells.[14]

-

Induction of Apoptosis: Add the apoptotic stimulus (e.g., etoposide, doxorubicin) directly to the medium at its predetermined optimal concentration.

-

Incubation Post-Induction: Continue to incubate the cells for the desired period (e.g., 6, 12, or 24 hours), depending on the specific apoptosis induction protocol.

-

Harvesting: Harvest the cells for downstream analysis. For adherent cells, this involves collecting both the floating (apoptotic) and attached cells. The attached cells can be detached using trypsin or a cell scraper. Pellet the cells by centrifugation.

-

Downstream Analysis: Proceed with specific assays such as a caspase activity assay (Protocol 2), Western blotting (Protocol 3), or a cell viability assay (Protocol 4).

Protocol 2: Caspase-2 Activity Assay (Colorimetric)

This protocol measures caspase-2 activity based on the cleavage of a specific colorimetric substrate, such as Ac-VDVAD-pNA, which releases the chromophore p-nitroaniline (pNA).[18][19]

-

Cell Lysis:

-

Resuspend the cell pellets from Protocol 1 in 50 µL of chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup:

-

In a 96-well flat-bottom microplate, add 50 µg of protein from each sample to separate wells. Adjust the volume of each sample to 50 µL with cell lysis buffer.

-

Add 50 µL of 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT) to each well.

-

Add 5 µL of the Caspase-2 substrate Ac-VDVAD-pNA (4 mM stock solution).

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[18] The increase in absorbance is proportional to the caspase-2 activity in the sample.

Protocol 3: Western Blot Analysis

This protocol allows for the detection of pro-caspase-2, its cleaved (active) fragments, and downstream cleavage events (e.g., cleaved PARP).[20][21]

-

Protein Extraction: Lyse cell pellets from Protocol 1 in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-